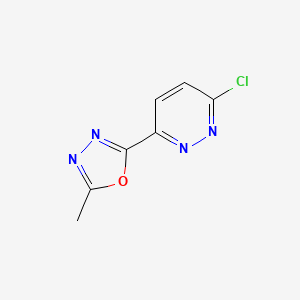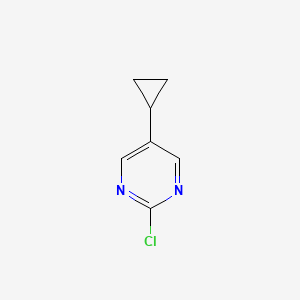
2-(3-Methoxybenzoyl)-3-methylpyridine
Übersicht
Beschreibung
“2-(3-Methoxybenzoyl)-3-methylpyridine” is a chemical compound. Based on its name, it likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. It also appears to have a methoxybenzoyl group attached to it .
Molecular Structure Analysis
The molecular structure of “2-(3-Methoxybenzoyl)-3-methylpyridine” would likely involve a pyridine ring with a methoxybenzoyl group attached to it. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
Pyridine derivatives are often used in various chemical reactions due to the reactivity of the nitrogen atom in the pyridine ring. They can act as bases, nucleophiles, or ligands in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a pyridine ring might influence the compound’s acidity, basicity, and aromaticity .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
2-(3-Methoxybenzoyl)-3-methylpyridine: is used in synthesizing 2-arylbenzofuran-based molecules . These molecules have shown promise in combating symptoms associated with Alzheimer’s disease . The potential to affect the progression of Alzheimer’s offers a significant avenue for therapeutic research and drug development.
Cancer Treatment
The compound aids in optimizing dihydropyrrolopyrimidine inhibitors against phosphoinositide 3-kinase (PI3K) . PI3K plays a crucial role in cell growth and survival, and its inhibition can result in tumor growth suppression. This application is particularly relevant in the development of new cancer therapies.
Antibacterial and Antioxidant Applications
Benzamide derivatives, which can be synthesized from compounds like 2-(3-Methoxybenzoyl)-3-methylpyridine, have shown antioxidant and antibacterial activities . These properties are essential for the development of new antibacterial agents and could lead to treatments for various bacterial infections.
Anti-inflammatory and Analgesic Research
The compound’s derivatives are also explored for their anti-inflammatory and analgesic properties . This research could lead to the development of new pain relief medications and anti-inflammatory drugs.
Agricultural Chemicals
There is potential for 2-(3-Methoxybenzoyl)-3-methylpyridine to be used in the synthesis of compounds with applications in agriculture . These could include pesticides or plant growth regulators, contributing to increased agricultural productivity.
Material Science
The structural properties of benzamide compounds derived from 2-(3-Methoxybenzoyl)-3-methylpyridine may be valuable in material science . They could be used in the creation of new polymers or coatings with unique properties such as enhanced durability or specific chemical resistances.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-8-15-13(10)14(16)11-6-3-7-12(9-11)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTBRZYGPOYGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride](/img/structure/B1422298.png)
![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B1422300.png)

![2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1422303.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea](/img/structure/B1422304.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1422307.png)